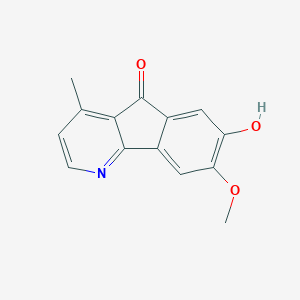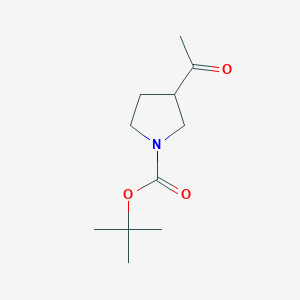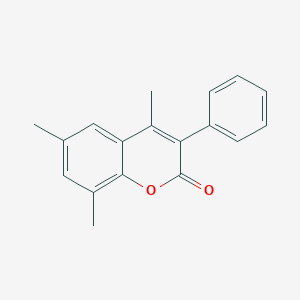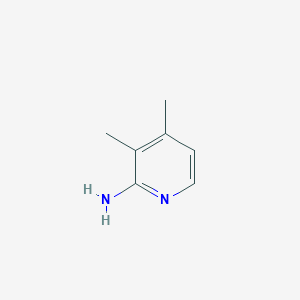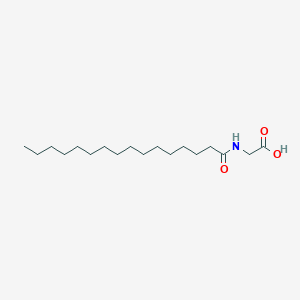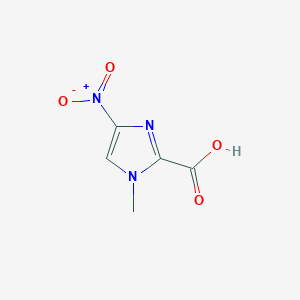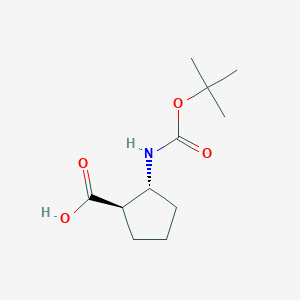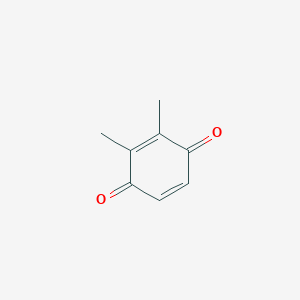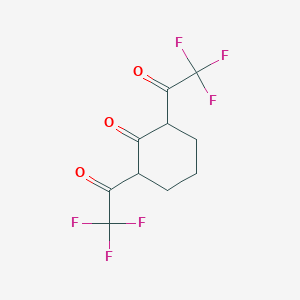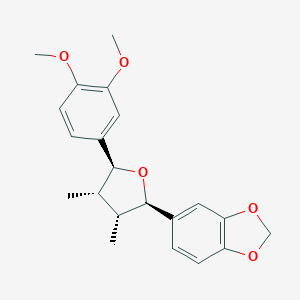
futokadsurin C
Descripción general
Descripción
Futokadsurin C is a compound that can be found in the aerial parts of Piper futokadsura . It has been identified as a tetrahydrofuran lignan . The molecular formula of Futokadsurin C is C21H24O5 .
Molecular Structure Analysis
The molecular structure of Futokadsurin C consists of 21 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The average mass is 356.412 Da and the monoisotopic mass is 356.162384 Da .Chemical Reactions Analysis
Futokadsurin C has been found to inhibit nitric oxide production by a murine macrophage-like cell line (RAW 264.7), which is activated by lipopolysaccharide and interferon-gamma .Physical And Chemical Properties Analysis
The molecular formula of Futokadsurin C is C21H24O5 . The average mass is 356.412 Da and the monoisotopic mass is 356.162384 Da .Aplicaciones Científicas De Investigación
Antioxidant Properties
Scientific Field:
Biochemistry and Pharmacology
Summary:
Futokadsurin C exhibits potent antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative damage to cells and tissues. By scavenging reactive oxygen species (ROS), futokadsurin C may contribute to overall health and disease prevention.
Methods and Experimental Procedures:
Researchers typically assess the antioxidant activity of compounds using in vitro assays. For futokadsurin C, common methods include:
Results:
Studies have shown that futokadsurin C effectively reduces oxidative stress by neutralizing free radicals. Quantitative data, such as IC50 values (the concentration required for 50% inhibition), can be reported to quantify its antioxidant potency .
Anti-Inflammatory Effects
Scientific Field:
Immunology and Inflammation Research
Summary:
Futokadsurin C possesses anti-inflammatory properties. Chronic inflammation is associated with various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. By modulating inflammatory pathways, futokadsurin C may have therapeutic potential.
Methods and Experimental Procedures:
Researchers investigate the anti-inflammatory effects of futokadsurin C using:
Results:
Futokadsurin C has been shown to inhibit pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reduce inflammation in experimental models. Quantitative data on cytokine levels and histopathological changes can provide insights into its efficacy .
Anticancer Potential
Scientific Field:
Oncology and Cancer Research
Summary:
Researchers explore futokadsurin C’s potential as an anticancer agent. Lignans often exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development.
Methods and Experimental Procedures:
Results:
Futokadsurin C may inhibit cancer cell proliferation and induce apoptosis. Quantitative data on IC50 values, tumor volume reduction, and survival rates are essential for evaluating its anticancer potential.
These are just three of the six applications. If you’d like to explore more, feel free to ask
Direcciones Futuras
While there is limited information available on the future directions of Futokadsurin C, its inhibitory effect on nitric oxide production suggests potential for further pharmacological research . As with any compound, future studies would need to further investigate its properties, potential uses, and safety profile.
Propiedades
IUPAC Name |
5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDOSKNXLVXIP-WVGOSAFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
futokadsurin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



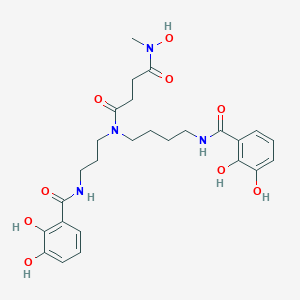
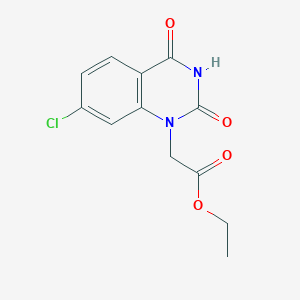
![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)


